molecular formula C22H18F3N3OS B1224888 N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

Cat. No. B1224888
M. Wt: 429.5 g/mol
InChI Key: OMIFDDSDBIAWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide is a member of quinazolines.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Activity : Novel compounds similar to N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide were synthesized and demonstrated significant anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
  • Cytotoxicity and Anti-HIV Evaluations : Related quinazoline derivatives showed good anticancer and antiviral activities, indicating potential use in cancer and HIV treatment (Mohamed et al., 2012).
  • Substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides : A series of these compounds exhibited considerable cytotoxicity and were highly active against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Dual Inhibitor Activity

  • Benzo[g]quinazolin Benzenesulfonamide Derivatives : Synthesized derivatives were potent inhibitors of EGFR/HER2 enzymes, important in cancer therapy, demonstrating dual inhibitory activity against A549 lung cancer cell line (Alsaid et al., 2017).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Some quinazoline derivatives synthesized from N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide exhibited significant antimicrobial activities, suggesting potential use in treating bacterial and fungal infections (Yurttaş et al., 2020).

Molecular Docking and QSAR Studies

  • Molecular Docking : Research involving similar quinazoline derivatives indicated the effectiveness of molecular docking studies in predicting activity against specific targets, such as dihydrofolate reductase, highlighting its utility in drug design (Antypenko et al., 2017).

Synthesis and Structure Analysis

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of quinazoline compounds, providing insights into the chemical structure and reactivity of these molecules (Mei-fen, 2012).

properties

Product Name

N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

Molecular Formula

C22H18F3N3OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-benzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18F3N3OS/c23-22(24,25)20-17-11-10-15-8-4-5-9-16(15)19(17)27-21(28-20)30-13-18(29)26-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,26,29)

InChI Key

OMIFDDSDBIAWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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